![molecular formula C16H23N3O2 B2945099 6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2197893-34-6](/img/structure/B2945099.png)
6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Cycloalkanes, such as the cyclopropyl and cyclopentyl groups in this molecule, are known to exist in “puckered rings” rather than flat molecules .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, cycloalkanes typically undergo reactions such as substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Cycloalkanes generally have the formula CnH2n and are saturated, meaning all carbon atoms are single bonded to other atoms .Aplicaciones Científicas De Investigación
Metabolism and Disposition Studies
Compounds with cyclopropane rings, such as certain insecticides and pharmaceuticals, have been extensively studied to understand their metabolism and disposition in humans. For example, research on GSK1322322, a peptidase deformylase inhibitor with a complex structure including cyclopropyl groups, revealed insights into its metabolism, showing low plasma clearance and significant elimination through urine and feces after oral administration (Mamaril-Fishman et al., 2014). These findings underscore the importance of studying the metabolic pathways of complex molecules for therapeutic and environmental safety assessments.
Pharmacokinetics and Drug Interaction
The pharmacokinetics and interactions of drugs with unique structures, including those with cyclopropane motifs, are crucial for drug development. Investigations into the pharmacokinetics and excretion of drugs like ticagrelor, which contains cyclopropyl groups, highlight the process of identifying major metabolites and understanding the excretion pathways, laying the foundation for evaluating drug safety and efficacy (Teng et al., 2010).
Environmental and Health Impact Studies
Research on the environmental exposure and health impacts of chemicals, including those with structures similar to the specified compound, emphasizes the need for assessing the potential toxicological effects of chemical exposure. Studies on environmental exposure to organophosphorus and pyrethroid pesticides reveal the widespread presence of these compounds in human populations and underscore the importance of understanding their health impacts (Babina et al., 2012).
Direcciones Futuras
Future research could focus on elucidating the synthesis, reactions, and potential applications of this compound. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Propiedades
IUPAC Name |
6-cyclopropyl-2-[[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-15-3-1-2-14(15)18-8-11(9-18)10-19-16(21)7-6-13(17-19)12-4-5-12/h6-7,11-12,14-15,20H,1-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRACYZRVLGELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CC(C2)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

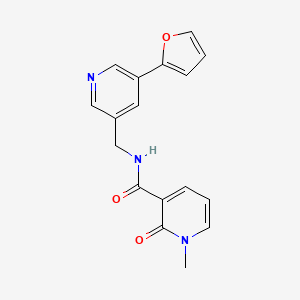
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2945018.png)
![N-{[4-(pyridin-4-yl)phenyl]methyl}but-2-ynamide](/img/structure/B2945019.png)
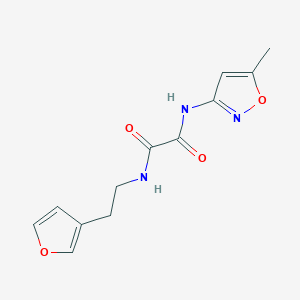
![N-[4-(1H-imidazol-1-yl)phenyl]-4-{[4-(1H-imidazol-1-yl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2945025.png)
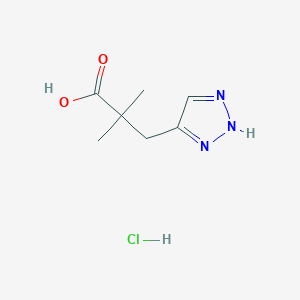
![Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2945029.png)
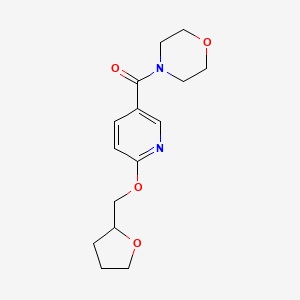
![4H-Furo[3,4-c][1,2]oxazol-6-one](/img/structure/B2945031.png)

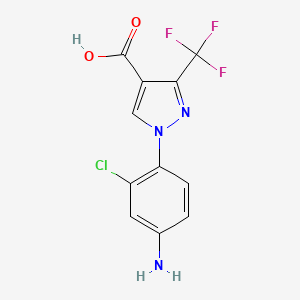
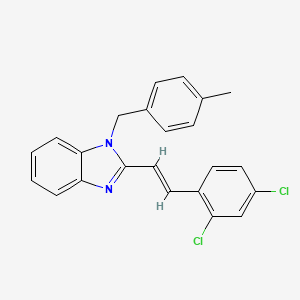
![Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2945037.png)
![2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid](/img/structure/B2945038.png)